molecular formula C11H18N2O2 B1308965 2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine CAS No. 875160-04-6

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine

Cat. No.: B1308965
CAS No.: 875160-04-6
M. Wt: 210.27 g/mol
InChI Key: HYCDWTZMSHESDO-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine is an organic compound that features a furan ring substituted with a methyl group and a morpholine ring attached to an ethanamine chain

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. This would need to be determined through biological testing .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through testing. This could include assessing its toxicity, potential for causing irritation or allergic reactions, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its properties under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine typically involves the reaction of 5-methylfurfural with morpholine and an appropriate amine source. One common method is the reductive amination of 5-methylfurfural with morpholine and an amine, using a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine is unique due to the presence of both a furan ring and a morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9-2-3-11(15-9)10(8-12)13-4-6-14-7-5-13/h2-3,10H,4-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCDWTZMSHESDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424370
Record name 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875160-04-6
Record name 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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